![molecular formula C16H19N3O2S B2510737 {4-[(2-ピリジン-3-イルピペリジン-1-イル)スルホニル]フェニル}アミン CAS No. 878433-00-2](/img/structure/B2510737.png)
{4-[(2-ピリジン-3-イルピペリジン-1-イル)スルホニル]フェニル}アミン
説明
{4-[(2-Pyridin-3-ylpiperidin-1-yl)sulfonyl]phenyl}amine is a chemical compound with the molecular formula C16H19N3O2S It is known for its complex structure, which includes a pyridine ring, a piperidine ring, and a sulfonyl group attached to a phenylamine
科学的研究の応用
Chemistry: In chemistry, {4-[(2-Pyridin-3-ylpiperidin-1-yl)sulfonyl]phenyl}amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology: In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its ability to form stable complexes with proteins and nucleic acids makes it valuable in biochemical assays.
Medicine: In medicine, {4-[(2-Pyridin-3-ylpiperidin-1-yl)sulfonyl]phenyl}amine has potential applications as a therapeutic agent. Its interactions with specific molecular targets can be exploited to develop new drugs for various diseases.
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties. Its incorporation into polymers or other materials can enhance their performance in various applications.
作用機序
Mode of Action
Based on its structural similarity to other piperidine derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .
Biochemical Pathways
Without specific target identification, it’s challenging to determine the exact biochemical pathways affected by 4-[(2-Pyridin-3-ylpiperidin-1-yl)sulfonyl]phenyl}amine. Piperidine derivatives have been found to exhibit a wide range of biological activities, suggesting that they may interact with multiple pathways .
Pharmacokinetics
Similar compounds have been found to be metabolized by cyp3a4, suggesting that this compound may also be metabolized by this enzyme . The impact of these properties on the compound’s bioavailability is currently unknown.
Result of Action
Similar compounds have been found to exhibit antiproliferative activity, suggesting that this compound may also have potential anticancer effects .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of {4-[(2-Pyridin-3-ylpiperidin-1-yl)sulfonyl]phenyl}amine typically involves multiple steps. One common method includes the reaction of 4-aminobenzenesulfonyl chloride with 2-(3-pyridyl)piperidine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate more robust purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.
Types of Reactions:
Oxidation: {4-[(2-Pyridin-3-ylpiperidin-1-yl)sulfonyl]phenyl}amine can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at moderate temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents like tetrahydrofuran or ether.
Substitution: Various nucleophiles such as amines, thiols; reactions may require catalysts or specific pH conditions.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
類似化合物との比較
- {4-[(2-Pyridin-3-ylpiperidin-1-yl)sulfonyl]phenyl}methanol
- {4-[(2-Pyridin-3-ylpiperidin-1-yl)sulfonyl]phenyl}thiol
- {4-[(2-Pyridin-3-ylpiperidin-1-yl)sulfonyl]phenyl}carboxylic acid
Comparison: Compared to its analogs, {4-[(2-Pyridin-3-ylpiperidin-1-yl)sulfonyl]phenyl}amine exhibits unique properties due to the presence of the amine group. This functional group enhances its ability to form hydrogen bonds and interact with biological targets. Additionally, the amine group can be further modified to introduce new functionalities, making it a versatile compound for various applications.
特性
IUPAC Name |
4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S/c17-14-6-8-15(9-7-14)22(20,21)19-11-2-1-5-16(19)13-4-3-10-18-12-13/h3-4,6-10,12,16H,1-2,5,11,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYAINMIHJGKNSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C2=CN=CC=C2)S(=O)(=O)C3=CC=C(C=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(2Z)-2-[(2-fluoro-4-methylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2510654.png)
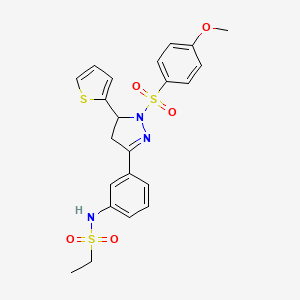
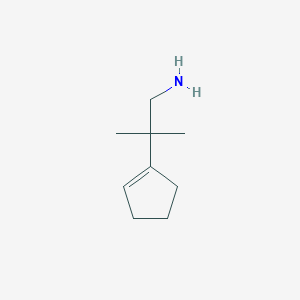
![N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2510659.png)
![5-bromo-N-[2-(3-fluorophenyl)-2-methoxyethyl]thiophene-2-sulfonamide](/img/structure/B2510664.png)
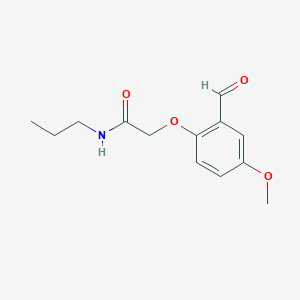
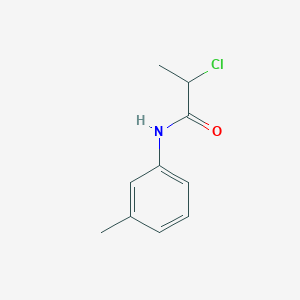
![N-{[4-(benzyloxy)-3-methoxyphenyl]methyl}-2-chloroacetamide](/img/structure/B2510667.png)
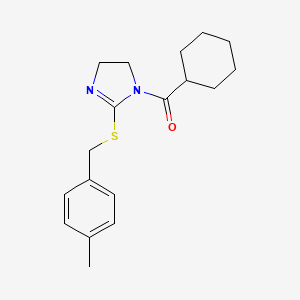
![(E)-N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2510670.png)
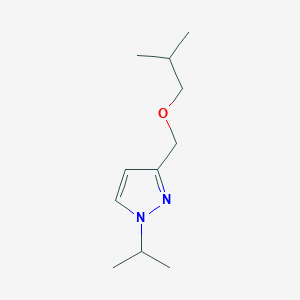
![(2E)-2-(1H-benzimidazol-2-yl)-3-[(3,5-dimethylphenyl)amino]prop-2-enenitrile](/img/structure/B2510674.png)
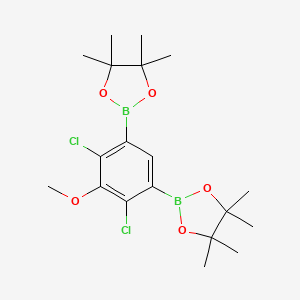
![2-(2,4-difluorophenyl)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]acetamide](/img/structure/B2510677.png)
